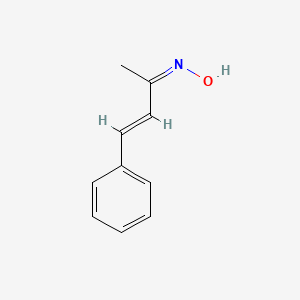
5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolidine ring fused with a thione group, makes it an interesting subject for research.
Vorbereitungsmethoden
The synthesis of 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method uses meglumine as a reusable catalyst in water. The reaction is carried out under one-pot conditions, where variously substituted aldehydes or ketones react with thiosemicarbazide to yield the desired compound . The reaction conditions are mild, and the process is eco-friendly, making it suitable for industrial production.
Analyse Chemischer Reaktionen
5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of neurodegenerative diseases.
Antimicrobial Activity: The compound has shown promising results as an antimicrobial agent against various bacterial strains.
Antioxidant Activity: It exhibits significant free radical scavenging activity, making it a potential candidate for antioxidant therapies.
Wirkmechanismus
The mechanism of action of 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione include other 1,2,4-triazolidine-3-thiones such as:
- 1,5-Diphenyl-1H-1,2,4-triazole-3-thione
- 4-N-t-butyl-5-aryl imino-1,2,4-triazolidine-3-thiones These compounds share the triazolidine-3-thione core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential applications.
Eigenschaften
Molekularformel |
C18H29N3S |
|---|---|
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
5,5-dipentyl-2-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C18H29N3S/c1-3-5-10-14-18(15-11-6-4-2)19-17(22)21(20-18)16-12-8-7-9-13-16/h7-9,12-13,20H,3-6,10-11,14-15H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
ZUXRKHUMQXKTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(NC(=S)N(N1)C2=CC=CC=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide](/img/structure/B15008605.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008608.png)
![4-tert-butyl-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008609.png)
![Methanone, (2-hydroxyphenyl)[4-(2-methylphenyl)-1-piperazinyl]-](/img/structure/B15008617.png)
![Propan-2-yl 4-[(2-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B15008635.png)
![3-methyl-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008645.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008647.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008651.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B15008661.png)
![Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B15008679.png)

![1-[3'-(2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15008682.png)

